molecular formula C7H3ClN2O2 B14438753 3-Pyridinecarbonyl isocyanate, 2-chloro- CAS No. 74703-16-5

3-Pyridinecarbonyl isocyanate, 2-chloro-

Cat. No.: B14438753
CAS No.: 74703-16-5
M. Wt: 182.56 g/mol
InChI Key: SCRCLLQULABDGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinecarbonyl isocyanate, 2-chloro- is an organic compound with the molecular formula C7H3ClN2O2 It features a pyridine ring substituted with a carbonyl isocyanate group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro- typically involves the reaction of 2-chloronicotinic acid with phosgene. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then rearranges to form the isocyanate group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of phosgene, a toxic and hazardous reagent, necessitates the implementation of safety measures and proper handling protocols.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonyl isocyanate, 2-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and water.

    Reaction conditions: Typically carried out under mild to moderate temperatures, with or without catalysts.

Major Products Formed

Scientific Research Applications

3-Pyridinecarbonyl isocyanate, 2-chloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonyl isocyanate, 2-chloro- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

    2-Chloronicotinic acid: The precursor in the synthesis of 3-Pyridinecarbonyl isocyanate, 2-chloro-.

    3-Pyridinecarbonyl isocyanate: Lacks the chlorine substituent, leading to different reactivity and applications.

Uniqueness

3-Pyridinecarbonyl isocyanate, 2-chloro- is unique due to the presence of both the isocyanate and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

74703-16-5

Molecular Formula

C7H3ClN2O2

Molecular Weight

182.56 g/mol

IUPAC Name

2-chloropyridine-3-carbonyl isocyanate

InChI

InChI=1S/C7H3ClN2O2/c8-6-5(2-1-3-9-6)7(12)10-4-11/h1-3H

InChI Key

SCRCLLQULABDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.